Cas no 2006426-01-1 (3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol)

3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol is a chiral amine-alcohol compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its sterically hindered structure, with a tertiary amine and secondary alcohol, enhances selectivity in asymmetric reactions and chelation-based catalysis. The presence of a 2-methylpropan-2-yl substituent contributes to increased stability and reduced reactivity at the amino group, while the piperidin-3-ol scaffold offers conformational rigidity. This compound is particularly useful in the development of bioactive molecules, including CNS-targeting agents, due to its ability to modulate lipophilicity and hydrogen-bonding interactions. High purity grades are available for research and industrial use.
3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol structure
2006426-01-1 structure
Product name:3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol
CAS No:2006426-01-1
MF:C10H22N2O
MW:186.294482707977
CID:5276399

3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol
    • 3-Piperidinol, 3-(2-amino-1,1-dimethylethyl)-5-methyl-
    • 3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol
    • Inchi: 1S/C10H22N2O/c1-8-4-10(13,7-12-5-8)9(2,3)6-11/h8,12-13H,4-7,11H2,1-3H3
    • InChI Key: YEJARVGTUQNVKL-UHFFFAOYSA-N
    • SMILES: OC1(CNCC(C)C1)C(C)(C)CN

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Topological Polar Surface Area: 58.3
  • XLogP3: 0.7

3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-684041-1.0g
3-(1-amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol
2006426-01-1
1g
$0.0 2023-06-07
Enamine
EN300-684041-2.5g
3-(1-amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol
2006426-01-1
2.5g
$2379.0 2023-03-10
Enamine
EN300-684041-0.5g
3-(1-amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol
2006426-01-1
0.5g
$1165.0 2023-03-10
Enamine
EN300-684041-5.0g
3-(1-amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol
2006426-01-1
5.0g
$3520.0 2023-03-10
Enamine
EN300-684041-0.25g
3-(1-amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol
2006426-01-1
0.25g
$1117.0 2023-03-10
Enamine
EN300-684041-0.05g
3-(1-amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol
2006426-01-1
0.05g
$1020.0 2023-03-10
Enamine
EN300-684041-0.1g
3-(1-amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol
2006426-01-1
0.1g
$1068.0 2023-03-10
Enamine
EN300-684041-10.0g
3-(1-amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol
2006426-01-1
10.0g
$5221.0 2023-03-10

Additional information on 3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol

Introduction to 3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol (CAS No. 2006426-01-1)

3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2006426-01-1, has garnered attention due to its potential applications in drug development and biochemical research. The molecular structure of this piperidine derivative incorporates both amino and methyl functional groups, which contribute to its versatility and reactivity in synthetic chemistry.

The compound’s primary structural motif, 3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol, consists of a piperidine ring substituted with two methyl groups at the 5-position and 3-position, respectively, and an isobutylamine side chain at the 1-position. This arrangement imparts specific steric and electronic characteristics, making it a valuable scaffold for designing novel bioactive molecules. The presence of both amino and hydroxyl functional groups further enhances its utility in medicinal chemistry, as these moieties are frequently involved in hydrogen bonding interactions and can serve as pharmacophores in drug design.

Recent advancements in pharmaceutical research have highlighted the importance of piperidine derivatives in the development of small-molecule drugs. Piperidine scaffolds are known for their ability to enhance oral bioavailability, improve metabolic stability, and modulate receptor binding affinity. The compound 3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol exemplifies these properties, offering a promising platform for further chemical modifications and biological evaluations.

In the context of modern drug discovery, the synthesis and characterization of such compounds are often guided by computational modeling and high-throughput screening techniques. The structural features of 3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol make it a candidate for exploring interactions with various biological targets, including enzymes and receptors implicated in therapeutic pathways. For instance, modifications to the methyl groups or the isobutylamine side chain could fine-tune its pharmacokinetic profile or enhance its binding affinity to specific targets.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research efforts are focused on developing treatments for neurological disorders, infectious diseases, and metabolic conditions. The unique structural attributes of 3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol suggest that it could serve as a precursor for novel therapeutic agents targeting these conditions. For example, derivatives of this compound might exhibit inhibitory activity against enzymes involved in inflammation or neurodegeneration.

The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or asymmetric hydrogenation, can be employed to construct the desired framework efficiently. Additionally, modern spectroscopic techniques like NMR spectroscopy and mass spectrometry play a crucial role in confirming the structural integrity of the compound throughout the synthetic process.

The pharmacological evaluation of 3-(1-Amino-2-methylpropan-2-yl)-5-methylpiperidin-3-ol has been the subject of several recent studies. Researchers have investigated its interactions with protein targets using both experimental assays and computational approaches. These studies have provided insights into its potential mechanisms of action and have identified key structural elements that contribute to its biological activity. For instance, modifications to the hydroxyl group or the isobutylamine moiety have been shown to modulate its potency and selectivity.

The future prospects for this compound are promising, with ongoing research aimed at expanding its chemical space through combinatorial chemistry and library synthesis techniques. By generating diverse derivatives, scientists can explore new therapeutic possibilities and identify lead compounds for further development. Furthermore, advancements in drug delivery systems may enhance the efficacy of 3-(1-Amino-2-methylpropan-2-y l)-5-methylpiperidin -3 -ol by improving its bioavailability or targeting specificity.

In conclusion,3-(1-Amino -2 -methylpropan -2 -y l) -5 -m ethylpip er idin -3 -ol (CAS No . 2006426 -01 -1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological applications . Its role as a scaffold for drug design underscores its importance in addressing contemporary challenges in medicine . As research continues to uncover new therapeutic pathways , this compound is poised to play a vital role in the development of next-generation therapeutics .

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd